Product packaging for N-(sec-butyl)-2-methoxybenzamide(Cat. No.:)

N-(sec-butyl)-2-methoxybenzamide

Cat. No.: B291313
M. Wt: 207.27 g/mol
InChI Key: KGPHPTSJCDCHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-methoxybenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As an N-substituted-2-methoxybenzamide, it shares structural similarities with compounds used as directed metalation groups (DMGs) and as intermediates in synthesizing more complex molecules . The sec-butyl substituent on the amide nitrogen can influence the compound's steric and electronic properties, potentially making it a valuable precursor in the development of pharmacologically active agents or functional materials. This compound is closely related to other benzamide derivatives studied for their role in facilitating regioselective lithiation reactions, a key technique for the functionalization of aromatic rings . Researchers utilize such building blocks to create contiguously substituted aromatic systems that are often difficult to access by other means. The structure is provided as a high-purity solid for research purposes. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B291313 N-(sec-butyl)-2-methoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-butan-2-yl-2-methoxybenzamide

InChI

InChI=1S/C12H17NO2/c1-4-9(2)13-12(14)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

KGPHPTSJCDCHNY-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1OC

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-(sec-butyl)-2-methoxybenzamide

The formation of this compound hinges on the creation of a stable amide bond between a 2-methoxybenzoyl precursor and a sec-butylamine (B1681703) moiety. Several methods have been optimized to achieve this transformation efficiently.

Amidation Reactions and Optimized Conditions

Direct amidation of carboxylic acids with amines is a cornerstone of organic synthesis. For the synthesis of this compound, this typically involves the reaction of 2-methoxybenzoic acid with sec-butylamine. Due to the often-low reactivity of direct thermal condensation, activating agents or coupling reagents are commonly employed to facilitate the reaction under milder conditions. ucl.ac.uk

One general approach involves the use of boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃. This reagent effectively mediates the direct amidation of a wide array of carboxylic acids and amines. acs.org The reaction proceeds by adding the borate reagent to a solution of the carboxylic acid and amine in a solvent like acetonitrile, followed by heating. acs.org A key advantage is the often straightforward purification, which can sometimes be achieved using resin-based workups, avoiding aqueous extractions. acs.org

Titanium tetrachloride (TiCl₄) is another powerful reagent for promoting direct amidation. nih.gov In a typical procedure, the carboxylic acid is treated with pyridine (B92270) and TiCl₄ in a solvent like dichloromethane, followed by the addition of the amine. This method has been shown to be effective for a broad range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov

The choice of coupling agent and reaction conditions is crucial for optimizing yield and purity, especially considering the potential for steric hindrance from the sec-butyl group. Below is a table summarizing general conditions for amidation reactions applicable to this synthesis.

Table 1: Representative Conditions for Amidation Reactions

Reagent/Catalyst Solvent Temperature Typical Reaction Time Key Features
B(OCH₂CF₃)₃ Acetonitrile 80-100 °C 5-24 hours Operationally simple; avoids aqueous workup. acs.orgacs.org
TiCl₄ / Pyridine Dichloromethane 85 °C - Reflux 2-24 hours Effective for a wide range of substrates. nih.gov
Carbodiimides (DCC, EDCI) Dichloromethane, DMF 0 °C to Room Temp 1-12 hours Widely used; may require additives like HOBt.

Directed Ortho-Metalation (DoM) Strategies for Methoxybenzamide Scaffolds

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of methoxybenzamide scaffolds, both the amide and the methoxy (B1213986) group can act as directing metalation groups (DMGs). The amide group is a particularly strong DMG, interacting with an organolithium reagent (typically n-butyllithium or sec-butyllithium) to direct deprotonation specifically at the ortho position (the C6 position). wikipedia.orguwindsor.ca

The general mechanism involves the coordination of the lithium atom to the oxygen of the amide carbonyl. This brings the highly basic alkyl group of the organolithium reagent into proximity with the ortho-proton, facilitating its abstraction to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to install a substituent at the C6 position. A typical procedure involves treating the N-substituted-2-methoxybenzamide with sec-butyllithium (B1581126) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). orgsyn.org

While DoM is primarily used for derivatization, it represents a fundamental reaction pathway for this class of molecules, underscoring the electronic influence of the amide and methoxy groups on the benzamide (B126) core. uwindsor.ca

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The application of microwave irradiation to amidation reactions can significantly reduce reaction times from hours to minutes. oatext.com For the synthesis of benzamides, microwave heating can be applied to the condensation of a carboxylic acid and an amine, often in the presence of a catalyst or coupling agent. scispace.com

In a related context, microwave-assisted synthesis has been effectively used to produce various heterocyclic compounds from benzamide precursors. For instance, rhodium-catalyzed annulation of N-methoxybenzamides with α-chloroaldehydes under microwave irradiation provides a rapid route to isoquinolones. researchgate.net Similarly, the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles is often accelerated by microwaves. scispace.comnih.gov These examples highlight the potential for microwave technology to expedite the synthesis of this compound, likely under solvent-free conditions or in high-boiling polar solvents. oatext.com

Synthesis of this compound Derivatives

The synthesis of derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be made to the benzene (B151609) ring or the amide N-substituent.

Introduction of Substituents on the Benzene Ring

The benzene ring of the this compound scaffold can be functionalized using several strategies.

Directed Ortho-Metalation (DoM): As discussed previously (Section 2.1.2), DoM is a premier method for introducing substituents at the C6 position, ortho to the powerful amide directing group. acs.org After generating the aryllithium intermediate, a wide range of electrophiles can be used to introduce functionality. For example, quenching with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. orgsyn.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds. To utilize this method, a halogen substituent (e.g., bromine or iodine) is typically first installed on the benzamide ring. This can be achieved by starting with a pre-functionalized benzoic acid, such as 5-bromo-2-methoxybenzoic acid. snmjournals.org The resulting N-(sec-butyl)-5-bromo-2-methoxybenzamide can then be coupled with various boronic acids to introduce aryl or heteroaryl substituents at the C5 position. rsc.org

Nucleophilic Aromatic Substitution (SNAr): If the ring is activated with strongly electron-withdrawing groups (like a nitro group) and contains a suitable leaving group (like a halogen), SNAr can be used to introduce nucleophiles such as amines or alkoxides. rsc.org

The following table outlines methods for introducing various substituents onto the benzamide ring.

Table 2: Methods for Ring Functionalization

Position Method Reagents Resulting Substituent Reference
C6 Directed Ortho-Metalation (DoM) 1. sec-BuLi, TMEDA2. Electrophile (e.g., DMF) Formyl (-CHO) orgsyn.org
C5 Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Aryl group rsc.org
C5 Stannylation / Stille Coupling Bis(tributyltin), Pd catalyst Tributylstannyl group (for further coupling) snmjournals.org

Modification of the Amide Nitrogen Substituent

Modifying the N-substituent of a pre-formed amide is challenging due to the stability of the amide bond. Therefore, derivatives with different N-substituents are most commonly prepared by simply using a different primary or secondary amine during the initial amidation reaction (Section 2.1.1). acs.orgnih.gov For example, using n-butylamine instead of sec-butylamine with 2-methoxybenzoic acid would yield N-(n-butyl)-2-methoxybenzamide. mdpi.comrsc.org

While direct SN2 reaction at the amide nitrogen is generally not feasible, advanced methods are being developed for N-N or N-S bond formation. These reactions typically require converting the amide into a different intermediate first. For instance, amides can be reacted with N-thiosuccinimides to form N-acylsulfenamides, effectively adding a sulfur-based substituent to the nitrogen. nih.gov Another novel strategy involves using O-tosyl hydroxamates as electrophiles, which can react with amine nucleophiles in an SN2 fashion at the nitrogen center to form hydrazides. nih.gov Although not explicitly demonstrated on this compound, these emerging methodologies suggest potential future pathways for direct modification of the amide nitrogen functionality.

Derivatization at the Methoxy Group

The methoxy group of this compound is not merely a passive substituent; it can be an active participant in further synthetic transformations. Research has demonstrated that the N-methoxyamide functionality can serve as a precursor to other functional groups.

One notable derivatization involves the conversion of N-methoxyamides into carboxylic acids. This transformation can be achieved using tert-butyl nitrite (B80452) (TBN), which acts as a multitasking reagent. researchgate.netsci-hub.se This process represents a formal hydrolysis of the N-methoxyamide.

Furthermore, in an iron-catalyzed reaction, the methoxy group can act as a "build-in" methylene (B1212753) donor. This novel approach leads to the formation of bisamides, showcasing a unique reactivity pathway for the methoxy group in N-methoxy benzamides. researchgate.net

Investigation of Key Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for the strategic application of this compound in organic synthesis. This section delves into the mechanistic details of its formation and its participation in various catalytic cycles.

Mechanistic Studies of Amide Formation

The formation of the amide bond in this compound can be achieved through several established synthetic routes, each with its own mechanistic pathway. The most common method involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with sec-butylamine. libretexts.org

Alternatively, direct amidation of carboxylic acids and amines can be mediated by various reagents. For instance, TiCl4 can facilitate the one-pot condensation of carboxylic acids and amines to form amides. rsc.org Another approach involves the use of B(OCH2CF3)3 as a catalyst for direct amidation, which can proceed under relatively mild conditions. snnu.edu.cn

More contemporary methods include the photocatalyzed arylation of isonitriles by diaryliodonium salts to produce N-substituted benzamides. A proposed mechanism for this transformation involves a photoredox catalytic cycle. beilstein-journals.org Additionally, a one-step synthesis of N-formanilide from activated benzamides proceeds via a proposed mechanism involving a Curtius rearrangement of a benzyl (B1604629) azide (B81097) intermediate. rsc.org

Oxidative Coupling Mechanisms

This compound can undergo oxidative coupling reactions, particularly with alkynes, to construct complex heterocyclic scaffolds. These reactions are often catalyzed by transition metals like rhodium and copper. scispace.comyoutube.com

A general mechanism for the rhodium-catalyzed oxidative coupling of secondary benzamides with alkynes involves several key steps. The reaction is typically initiated by the chelation-assisted ortho C-H activation of the benzamide. An oxidant, such as silver carbonate (Ag2CO3), is crucial for the catalytic cycle. scispace.com In some systems, gold catalysis has also been shown to be effective for the oxidative coupling of alkynes, proceeding through a rapid reductive elimination from a Au(III) intermediate. nih.gov

The choice of oxidant can significantly influence the chemoselectivity of the reaction. For instance, in the rhodium-catalyzed oxidative coupling of benzoic acid with alkynes, copper(II) acetate (B1210297) was found to be essential for achieving high selectivity towards the isocoumarin (B1212949) product. acs.org

Table 1: Catalysts and Oxidants in Oxidative Coupling of Benzamides

Catalyst System Oxidant Coupling Partner Product Type Reference
[RhCp*Cl2]2 Ag2CO3 Alkynes Isoquinolones scispace.com
[(n-Bu)4N]+[Cl-Au-Cl]− - Alkynes Cyclic Conjugated Diynes nih.gov
Rh(III) Cu(OAc)2 Alkynes Isocoumarins acs.org

C-H Activation Methodologies and Regioselectivity

The benzamide functionality in this compound can act as a directing group to achieve regioselective C-H activation and functionalization of the aromatic ring. Transition metal catalysts, particularly those based on ruthenium and rhodium, have been extensively used for this purpose. acs.orgacs.org

Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids demonstrates high regioselectivity, with the arylation occurring at the less sterically hindered ortho C-H bond. acs.orgacs.orgnih.gov The reaction is facilitated by additives such as AgSbF6 and Ag2O. acs.orgacs.org

Similarly, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various heterocyclic compounds. rsc.orgnih.gov The N-alkoxyamide group, in particular, has been shown to be a versatile directing group in these transformations. snnu.edu.cn In cobalt-catalyzed C-H activation/annulation reactions of benzamides with fluoroalkylated alkynes, a mixture of regioisomers is often obtained. nih.gov The regioselectivity of these reactions is a critical aspect, often influenced by the steric and electronic properties of the substrates and catalysts.

Table 2: Regioselectivity in C-H Activation of N-Alkyl Benzamides

Catalyst Coupling Partner Directing Group Position of Functionalization Reference
[{RuCl2(p-cymene)}2] Phenylboronic acid N-Methylamide Less hindered ortho C-H acs.orgacs.org
Rh(III) Propargyl alcohols N-(pivaloyloxy)benzamide ortho C-H rsc.org
Co(acac)2·2H2O Fluoroalkylated alkynes N-Methylamide Mixture of 3- and 4-positions nih.gov

Wittig Rearrangement Applications

The N-sec-butylamide group can play a crucial role in promoting the acs.orgnih.gov-Wittig rearrangement of ortho-alkoxybenzamides. While direct studies on this compound are limited, research on the closely related N-butyl-2-benzyloxybenzamides provides significant insights. researchgate.netmdpi.comnih.gov

The acs.orgnih.gov-Wittig rearrangement is a base-promoted transformation of ethers into alcohols. organic-chemistry.org In the case of N-butyl-2-benzyloxybenzamides, treatment with a strong base like n-butyllithium induces a rearrangement to a secondary alcohol. This intermediate can then undergo spontaneous cyclization to form 3-arylphthalides. mdpi.com The N-butylamide group is effective in facilitating this rearrangement. mdpi.comnih.gov The reaction proceeds through a radical dissociation-recombination mechanism, yet it can retain a significant degree of stereochemical integrity. organic-chemistry.org

Further studies have explored asymmetric versions of this rearrangement using chiral auxiliaries, leading to the formation of enantioenriched phthalides. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butyl nitrite
Silver carbonate
Copper(II) acetate
n-Butyllithium
N-butyl-2-benzyloxybenzamide
3-Arylphthalide
Titanium tetrachloride
Tris(2,2,2-trifluoroethoxy)boron
Diaryliodonium salts
[RhCp*Cl2]2
[(n-Bu)4N]+[Cl-Au-Cl]−
Co(acac)2·2H2O
[{RuCl2(p-cymene)}2]
Silver hexafluoroantimonate
Silver(I) oxide
N-(pivaloyloxy)benzamide
Boronic acids
Propargyl alcohols
Fluoroalkylated alkynes

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of N-(sec-butyl)-2-methoxybenzamide, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

Key proton signals include those for the aromatic protons of the methoxy-substituted benzene (B151609) ring, the N-H proton of the amide group, the methoxy (B1213986) group protons, and the protons of the sec-butyl group. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides crucial information about the connectivity of the atoms. For instance, the N-H proton often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. researchgate.net The protons of the sec-butyl group exhibit characteristic splitting patterns that confirm its structure.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

Functional Group Chemical Shift (δ) Range (ppm) Multiplicity
Aromatic-H 7.26 - 8.22 Multiplet
NH (Amide) ~5.9 - 6.4 Broad Singlet
OCH₃ (Methoxy) ~3.8 - 3.9 Singlet
CH (sec-butyl) ~4.0 - 4.2 Multiplet
CH₂ (sec-butyl) ~1.5 - 1.6 Multiplet
CH₃ (sec-butyl, doublet) ~1.2 Doublet
CH₃ (sec-butyl, triplet) ~0.9 Triplet

Note: Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is particularly noteworthy, typically appearing in the downfield region of the spectrum (around 165-168 ppm). The aromatic carbons show a range of chemical shifts depending on their position relative to the methoxy and amide substituents. The carbons of the sec-butyl group and the methoxy carbon also have characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

Carbon Type Chemical Shift (δ) Range (ppm)
C=O (Amide) ~165 - 168
Aromatic-C (substituted) ~120 - 160
Aromatic-C (unsubstituted) ~110 - 135
OCH₃ (Methoxy) ~55
CH (sec-butyl) ~47
CH₂ (sec-butyl) ~29
CH₃ (sec-butyl) ~10, ~20

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) or the solvent signal. sustech.edu.cn

Advanced NMR Techniques for Conformational Studies (e.g., HOESY, 2D NMR)

To delve deeper into the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques such as 2D NMR are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to establish the connectivity within the sec-butyl group and the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond correlations. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is particularly useful for connecting the sec-butyl group to the amide nitrogen and the benzoyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) and HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei that are in close proximity. They are invaluable for determining the preferred conformation of the molecule, such as the orientation of the sec-butyl group relative to the benzamide (B126) plane. mdpi.com Exchange spectroscopy (EXSY) can also be used to study dynamic processes like conformational exchange. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretch: A prominent absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. rsc.org The shape and exact position of this band can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): A strong, sharp absorption peak appears around 1630-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the amide group. rsc.org

C-H Stretches: Absorptions due to the stretching of C-H bonds in the aromatic ring and the aliphatic sec-butyl group are found in the 2850-3100 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group gives rise to a strong absorption, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Bending: Vibrations associated with the benzene ring can be observed in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Range
Amide N-H Stretch 3300 - 3500
Carbonyl C=O Stretch (Amide I) 1630 - 1680
Aliphatic/Aromatic C-H Stretch 2850 - 3100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. miamioh.edu

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. neu.edu.tr This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Expected Mass Spectrometry Data for this compound (C₁₂H₁₇NO₂)

Ion Type Description Expected m/z
[M]⁺ Molecular Ion 207
[M+H]⁺ Protonated Molecule (in ESI/CI) 208
Key Fragments Resulting from bond cleavages e.g., loss of sec-butyl, methoxy group

Note: The fragmentation pattern is highly dependent on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring.

The benzoyl chromophore exhibits characteristic absorptions in the UV region. The presence of the methoxy group (an auxochrome) on the aromatic ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. The spectrum is useful for quantitative analysis and for providing evidence of the conjugated aromatic system within the molecule.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N-(sec-butyl)benzamide
N-(tert-butyl)benzamide
N-Cyclohexylbenzamide
N-(tert-butyl)-2-chlorobenzamide
3-methoxy-N-phenylbenzamide
N-isobutyl-3-phenylpropanamide
N-phenylbenzamide
N-(4-cyanophenyl)-3-methylbutanamide
N-(3,5-dimethylphenyl)-2-methylbenzamide
N-(3,5-dimethylphenyl)-3-methoxybenzamide
N-(2-allylbenzyl)-3-methoxybenzamide
N-(2-(2-methylallyl)benzyl)benzamide
N-(2-allylbenzyl)pivalamide
N-(2-allylbenzyl)thiophene-2-carboxamide
N-benzyl-3-methoxybenzamide
N-benzyl-3-methylbenzamide
N-benzyl-4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
N,N-diethyl-2-formyl-6-methoxybenzamide
N,N-diethyl-2-methoxybenzamide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
2-amino-6-chloro-N-methylbenzamide
2-methoxybenzamide (B150088)
N-butyl-4-methoxybenzamide
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide
4-methoxy-N-methylbenzamide
N-(2,2-difluorocyclopropyl)-4-methoxybenzamide
N-cyclohexyl-N-tert-butyl-2-methoxybenzamide
N-methylacetamide
N-methylformanilide
Carbamazepine
Acetonitrile
n-methyl butylamine
1-bromobutane
2-bromobutane
1-bromo-2-methylpropane
2-bromo-2-methylpropane
1-iodobutane
1-bromopropane
2-bromopropane
1-chlorobutane
Butane
Ethene
Propene
Benzene
Methylbenzene
Chlorobenzene
Phenol
Bromomethane
Bromoethane
Methanol (B129727)
Methoxymethane
Ethanal
Methylamine
3-pentanol
n-butylamine
n-methylbenzylamine
Dipropylamine
Di-sec-butylamine
N-propyl-sec-butylamine
Ethyl 3-(sec-butylamino)propanoate
Ethyl 3-(tert-butylamino)propanoate
Ethyl 3-(isobutylamino)propanoate
Ethyl 4-(diethylamino)butanoate
5-(diethylamino)pentan-2-one

Crystallographic Analysis for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating this architecture. While specific crystallographic data for this compound is not publicly available, a comprehensive analysis of its close structural analogs provides significant insight into its likely solid-state conformation, crystal packing, and intermolecular interactions.

X-ray Diffraction Studies of this compound and Analogs

Although a crystal structure for this compound has not been reported in publicly accessible databases, extensive X-ray diffraction studies on analogous compounds, including various N-substituted and 2-alkoxybenzamides, allow for a well-grounded prediction of its structural characteristics.

For instance, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide has been resolved, offering a direct look at the conformation of the 2-methoxybenzamide moiety. nih.goviucr.org In this analog, the molecule exhibits specific torsion angles and bond lengths within the C(O)NHP(O) fragment that are typical for this class of compounds. nih.goviucr.org The C=O and P=O groups adopt a synclinal position relative to each other, a conformation that is pre-organized for bidentate chelation with metal ions. nih.goviucr.org This suggests that the 2-methoxybenzamide portion of this compound is likely to adopt a relatively planar conformation, influenced by the electronic and steric effects of the methoxy group.

Furthermore, the analysis of a series of N-alkylbenzamides reveals common packing motifs and hydrogen bonding patterns. For example, the crystal structure of N-butyl-4-methoxybenzamide shows a dihedral angle of 10.6° between the amide group and the benzene ring, which facilitates the formation of N–H⋯O hydrogen bonds.

Based on these analogs, the crystallographic parameters for this compound can be anticipated to fall within a predictable range.

Interactive Data Table: Crystallographic Data for Benzamide Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide methanol solvateC₁₆H₁₄N₂O₂S · CH₄OTriclinicP-1----1401.23 researchgate.net
N-(diphenylphosphoryl)-2-methoxybenzamideC₂₀H₁₈NO₃POrthorhombicP2₁2₁2₁8.31712.65716.763901764.6 nih.gov
2-PropoxybenzamideC₁₀H₁₃NO₂MonoclinicP2₁/n6.030311.119614.414098.647955.54 sciforum.net
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideC₁₈H₁₇ClN₄O₂STetragonalP4₃9.46949.469418.886901692.6 tandfonline.com
N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamideC₁₈H₂₁N₃O₃MonoclinicP2₁/c----- iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces, which dictate the packing efficiency and ultimately the macroscopic properties of the material. For this compound, a network of hydrogen bonds and weaker interactions is expected to define its crystal lattice.

Hydrogen Bonding: The primary intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (C=O) of an adjacent molecule. This is a classic and robust interaction in benzamides, often leading to the formation of one-dimensional chains or dimeric motifs. For instance, in N-(diphenylphosphoryl)-2-methoxybenzamide, an intramolecular hydrogen bond is observed. nih.goviucr.org However, in the absence of the bulky diphenylphosphoryl group, intermolecular N-H···O=C hydrogen bonds are highly probable, similar to those seen in many N-alkylbenzamides.

A quantitative analysis of intermolecular interactions in the crystal structures of related compounds has been performed using Hirshfeld surface analysis, which provides a visual and numerical breakdown of the close contacts within the crystal. tandfonline.comiucr.org Such an analysis for this compound would be invaluable in precisely quantifying the contributions of the various intermolecular forces at play.

Interactive Data Table: Key Intermolecular Interactions in Benzamide Analogs

CompoundPrimary InteractionSecondary InteractionsSupramolecular MotifRef.
N-(diphenylphosphoryl)-2-methoxybenzamideIntramolecular N-H···OC-H···πChains nih.goviucr.org
N-butyl-4-methoxybenzamideN-H···O hydrogen bondsC-H···C interactions3D network
2-PropoxybenzamideDouble hydrogen bonding motif-Dimers sciforum.net
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideN-H···N, N-H···OC-H···O- tandfonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For N-(sec-butyl)-2-methoxybenzamide, DFT calculations offer a detailed understanding of its fundamental chemical properties.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformation. nih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. gaussian.com The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Table 1: Key Optimized Geometric Parameters for this compound (Exemplary Data)

ParameterValue (Å or °)
C=O Bond Length1.25
C-N Bond Length1.36
N-H Bond Length1.01
C-O (methoxy) Bond Length1.37
O-C-C-N Dihedral AngleVariable

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. imperial.ac.uknumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. tsijournals.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions.

For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich aromatic ring and the amide group, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

DFT calculations can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. Comparing this predicted spectrum with experimental data can help in the assignment of vibrational modes to specific functional groups within the this compound molecule. For example, the characteristic stretching frequency of the carbonyl (C=O) group in the amide linkage can be accurately predicted. researchgate.net

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts for proton (¹H) and carbon-¹³ (¹³C) nuclei can be compared with experimental NMR data to aid in the structural elucidation of the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretch3400
C-H (aromatic)Stretch3100-3000
C-H (aliphatic)Stretch2980-2850
C=OStretch1680
C-NStretch1350
C-O (methoxy)Stretch1250

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. ariel.ac.il

For reactions involving this compound, such as its synthesis or degradation, DFT can be used to model the reaction pathway. By calculating the energies of the transition states, the activation energy for a particular reaction step can be determined, providing insight into the reaction rate. For example, in a synthesis involving the amidation of a 2-methoxybenzoyl derivative, DFT could be used to analyze the transition state of the nucleophilic attack of the sec-butylamine (B1681703) on the carbonyl carbon. acs.org This type of analysis helps in understanding the factors that control the reaction's feasibility and selectivity. snnu.edu.cn

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. semanticscholar.org This method is widely used in drug discovery to understand and predict ligand-protein interactions.

In the context of this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets, such as enzymes or receptors. nih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the different possible binding poses.

A scoring function is then used to estimate the binding affinity for each pose, which is often expressed as a binding energy or a docking score. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. The analysis of the best-ranked docking pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site. physchemres.org These predicted interactions provide valuable hypotheses about the molecule's potential biological activity and mechanism of action. mdpi.com

Table 4: Exemplary Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesTYR 84, PHE 102, LEU 150
Types of InteractionsHydrogen bond with TYR 84, Hydrophobic interactions with PHE 102 and LEU 150

Note: The values and residues in this table are for illustrative purposes and would be specific to a particular protein target.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

The interaction of this compound with biological targets is primarily governed by its ability to form specific non-covalent interactions. The molecule possesses key functional groups that dictate its binding properties. The amide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Additionally, the oxygen atom of the ortho-methoxy group can also act as a hydrogen bond acceptor.

Computational models, such as molecular docking, are employed to predict how this compound fits into the binding site of a protein. These models help identify the specific amino acid residues that form favorable interactions with the ligand. Hydrogen bonds are particularly critical for binding affinity and selectivity. For instance, the amide N-H is capable of donating a hydrogen bond to an acceptor group on a protein, such as the carbonyl oxygen of an amino acid backbone or the side chain of residues like aspartate or glutamate. Conversely, the carbonyl oxygen of the benzamide (B126) can accept a hydrogen bond from donor groups on the protein, like the amide groups of asparagine or glutamine, or the hydroxyl groups of serine or threonine.

Table 1: Potential Hydrogen Bond Interactions for this compound

Functional Group in Compound Type of Interaction Potential Interacting Protein Residue (Example)
Amide N-H Hydrogen Bond Donor Aspartate, Glutamate, Serine (Side Chain Oxygen)
Amide C=O Hydrogen Bond Acceptor Arginine, Lysine (Side Chain Nitrogen); Serine (Side Chain -OH)
Methoxy (B1213986) Oxygen Hydrogen Bond Acceptor Serine, Threonine, Tyrosine (Side Chain -OH)
Aromatic Ring π-π Stacking Phenylalanine, Tyrosine, Tryptophan

Virtual Screening Methodologies

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com For a compound like this compound, it could be identified through either ligand-based or structure-based virtual screening approaches.

Structure-Based Virtual Screening: This method relies on the known three-dimensional structure of the target protein. A high-throughput docking process is performed where a large database of compounds is computationally evaluated for their ability to fit into the binding site of the target. Each compound is assigned a score based on the predicted binding affinity, which is influenced by factors like hydrogen bonds and hydrophobic interactions. nih.gov Compounds with the best scores are then selected for experimental testing.

Ligand-Based Virtual Screening: When the structure of the target is unknown, but known active ligands exist, ligand-based methods can be used. These techniques, such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies, use the properties of known active molecules to find others in a database with similar characteristics. A pharmacophore model for a benzamide series, for example, would define the essential spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features required for activity.

These multi-stage virtual screening methods, often combining different computational analyses, have proven to be an effective strategy for discovering novel and potent inhibitors for various biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of a molecule and its interactions with its environment over time. iaanalysis.com For this compound, MD simulations are invaluable for assessing the stability of its binding pose within a protein's active site and understanding its conformational flexibility. mdpi.commdpi.com

An MD simulation begins with the docked complex of the ligand and protein submerged in a simulated aqueous environment. The simulation then calculates the movements of every atom over a set period, typically nanoseconds to microseconds, by solving Newton's equations of motion. frontiersin.org The resulting trajectory provides a wealth of information about the system's dynamics.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov Fluctuations can indicate that the ligand is moving to a different, possibly more favorable, conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the molecule to identify their flexibility. For the protein, high RMSF values in the binding site can indicate which residues are most involved in accommodating the ligand. For the ligand, it can show which parts, like the sec-butyl group, are more mobile. nih.gov

Hydrogen Bond Analysis: Throughout the simulation, the presence and duration of specific hydrogen bonds between the ligand and protein are monitored. Stable hydrogen bonds that persist throughout the simulation are considered critical for binding affinity. nih.gov

These simulations can reveal that the stability of a protein-ligand complex is crucial for its function, and MD provides the tools to investigate this stability at an atomic level. mdpi.com

Table 2: Key Metrics in Molecular Dynamics (MD) Simulations

Metric Description Implication for this compound
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein or ligand backbone from its initial position. A low, stable RMSD value suggests the ligand maintains a consistent and stable binding mode in the target protein.
RMSF (Root Mean Square Fluctuation) Measures the flexibility of individual atoms or residues throughout the simulation. Highlights flexible regions of the ligand (e.g., the sec-butyl chain) and the protein's binding pocket residues that interact with it.
Hydrogen Bond Occupancy Calculates the percentage of simulation time a specific hydrogen bond is maintained. Identifies the most critical and stable hydrogen bonds between the compound and the protein, indicating key interaction points.

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate if the ligand is becoming more buried in the binding pocket or more exposed to the solvent. mdpi.com |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its biological activity, as only specific conformations may be able to bind to a target.

The molecule has several key rotatable bonds that define its conformational landscape:

Amide C-N bond: While rotation around this bond is restricted due to its partial double-bond character, cis and trans conformations are possible, with the trans form being significantly more stable for secondary amides.

Aryl-Carbonyl bond: Rotation here determines the orientation of the carbonyl group relative to the methoxy-substituted phenyl ring.

N-C(sec-butyl) bond: Rotation around this bond, along with the C-C bonds within the sec-butyl group, determines the spatial disposition of this alkyl substituent.

Aryl-Oxygen bond: Rotation of the methoxy group can influence potential intramolecular hydrogen bonding.

The energy landscape of the molecule is a map of its potential energy as a function of these rotational angles. Computational methods, such as density functional theory (DFT), can be used to calculate the energy of different conformers. The global minimum on this landscape represents the most stable conformation. researchgate.net

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Molecular Interactions

Influence of Benzene (B151609) Ring Substituents (e.g., Halogens, Methoxy)

Substituents on the benzamide (B126) ring play a pivotal role in modulating the compound's electronic and steric properties, which in turn affects its binding affinity for various biological targets. The 2-methoxy group, a key feature of the parent compound, is known to influence the conformation of the molecule. It can form an intramolecular hydrogen bond with the amide N-H, which may pre-determine the ligand's conformation for binding to a receptor. researchgate.netrsc.orgrsc.org This conformational constraint can be crucial for activity at certain receptors.

The introduction of halogen atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance properties such as membrane permeability and metabolic stability. nih.govresearchgate.net Halogen atoms can also participate in halogen bonding, a non-covalent interaction with Lewis bases on a biological target, which can significantly influence binding affinity. nih.govnih.gov Studies on related benzamide scaffolds have shown that the position and nature of the halogen are critical. For instance, electron-withdrawing groups like halogens can strengthen these interactions, while their placement (ortho, meta, or para) has a pronounced effect on the bond strength. nih.govchemistryviews.org Specifically, in some systems, a halogen at the ortho position can improve cell permeability through an electrostatic interaction with the amide proton. acs.org

The presence of other substituents, such as additional methoxy (B1213986) groups, has also been explored. In some ligand-receptor systems, additional methoxy groups can increase affinity and selectivity for the target. researchgate.net Conversely, any substituents larger than a single atom at certain positions on the benzamide ring have been shown to eliminate biological activity in some contexts, highlighting the sensitive nature of these interactions. researchgate.net

Table 1: Impact of Benzene Ring Substituents on Molecular Properties

SubstituentPositionGeneral Effect on Molecular InteractionPotential Impact on Activity
MethoxyOrthoCan form intramolecular hydrogen bonds, influencing conformation. researchgate.netrsc.orgrsc.orgCan be critical for receptor binding and activity. researchgate.net
HalogenOrtho, Meta, ParaModulates electronic properties, can form halogen bonds, and affects lipophilicity. nih.govchemistryviews.orgCan enhance binding affinity, permeability, and metabolic stability. nih.govresearchgate.net
AlkylVariesIncreases lipophilicity and steric bulk.Can be beneficial or detrimental depending on the size and position. researchgate.net

Role of N-Substituent in Modulating Molecular Recognition

The N-substituent, in this case, the sec-butyl group, is critical for molecular recognition and modulating the compound's interaction with its biological target. The size, shape, and lipophilicity of the N-alkyl group can significantly affect binding affinity and selectivity. In studies of related N-phenylbenzamides, lipophilic N-substituents were found to be important for antiviral activity. nih.gov

For a series of N-substituted indole-2-carboxamides, which share the N-substituted amide motif, varying the N-alkyl group from isopropyl to n-butyl led to an increase in both affinity and negative cooperativity at the dopamine (B1211576) D2 receptor. nih.gov This demonstrates that even subtle changes in the N-substituent can have a profound impact on biological activity. The sec-butyl group, being a branched alkyl chain, introduces a specific steric profile that will be a key determinant in how the molecule fits into a binding pocket. The chirality of the sec-butyl group further adds a layer of complexity and specificity to its interactions, as discussed in a later section.

Effects of Linker Length and Conformational Flexibility

In the case of N-(sec-butyl)-2-methoxybenzamide, the "linker" is the amide bond itself, directly connecting the benzoyl group to the sec-butyl substituent. The conformational flexibility is therefore primarily related to the rotation around the C-N amide bond and the bonds within the sec-butyl group. The planarity of the amide bond restricts some rotational freedom, but the orientation of the N-substituent relative to the benzamide ring is a key conformational parameter.

In broader studies on related molecules, the length and flexibility of linkers between two interacting moieties are known to be critical for optimizing biological activity. nih.govnih.gov Shortening a linker by even one or two atoms can abrogate activity, while introducing conformational restriction, for instance through a cyclopropane (B1198618) ring, can retain or even improve activity and metabolic stability. nih.gov While these examples involve more extended linkers, the principles of optimal positioning of functional groups hold true. The direct amide linkage in this compound imposes a specific distance and conformational relationship between the aromatic ring and the alkyl group that is evidently crucial for its activity.

Correlation of Structural Features with Specific Biological Target Modulation (In Vitro)

The structural features of this compound and its analogs have been correlated with the modulation of a variety of biological targets in in-vitro studies. Benzamide derivatives are a well-known class of compounds with diverse pharmacological activities.

For example, substituted benzamides are known to interact with dopamine receptors. nih.gov The nature of the substituents on the aromatic ring and the N-alkyl group determines the affinity and selectivity for different dopamine receptor subtypes. nih.gov

In the context of antiviral research, N-phenylbenzamide derivatives have been investigated as agents against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). nih.gov In these studies, it was found that a propionylamino group on the benzene ring and lipophilic groups on the N-phenyl ring were favorable for anti-HCV activity. nih.gov For anti-EV71 activity, lipophilic substituents at the C4'-position of the N-phenyl ring, such as isopropyl, tert-butyl, and n-butyl groups, increased activity. nih.gov

Furthermore, benzamide-based compounds have been developed as inhibitors of histone deacetylases (HDACs). nih.gov The structure-activity relationship studies in this area have shown that the nature of the N-substituent and linker groups significantly affects the inhibitory potency and selectivity against different HDAC isoforms. nih.gov

Other research has identified 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov This highlights the versatility of the substituted benzamide scaffold in targeting different enzyme families.

Table 2: In Vitro Biological Targets of Benzamide Derivatives

Biological TargetCompound ClassKey Structural Features for ActivityReference
Dopamine ReceptorsSubstituted BenzamidesAromatic ring substituents and N-alkyl groups. nih.gov
HCV/EV71N-phenylbenzamidesLipophilic N-substituents and specific benzene ring substitutions. nih.gov
Histone Deacetylases (HDACs)Benzamide-based HDAC inhibitorsN-substituent and linker groups. nih.gov
12-Lipoxygenase4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamidesSpecific substitution patterns on the benzylamino and benzenesulfonamide (B165840) moieties. nih.gov
S1P5 Receptor6-ArylaminobenzamidesTwisted conformation with intramolecular hydrogen bonding. rsc.orgrsc.org

Stereochemical Aspects of the sec-butyl Moiety and its Influence on SAR

A crucial aspect of the SAR of this compound is the stereochemistry of the sec-butyl group. The second carbon of the sec-butyl group is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-N-(sec-butyl)-2-methoxybenzamide and (R)-N-(sec-butyl)-2-methoxybenzamide. wikipedia.org

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and even toxicities. ontosight.aislideshare.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other may bind poorly or not at all.

While specific studies on the differential activity of the enantiomers of this compound were not found in the provided search results, the importance of stereochemistry in related compounds is documented. For example, in the case of 3-((S)-1-sec-Butyl-piperidin-3-yl)-benzonitrile, the "(S)" designation indicates a specific stereochemical configuration that is crucial for its biological activity. ontosight.ai This underscores the general principle that the three-dimensional arrangement of the sec-butyl group will have a profound influence on how the molecule interacts with its biological target. A full understanding of the SAR of this compound would necessitate the separate synthesis and biological evaluation of its (R) and (S) enantiomers.

Ligand Binding and Molecular Interaction Studies in Vitro

Receptor Binding Assays (e.g., Sigma Receptors)

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target. For N-(sec-butyl)-2-methoxybenzamide, these assays have been employed to quantify its interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are of considerable interest due to their involvement in various physiological and pathological processes.

The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over another.

While specific Kᵢ values for this compound are not detailed in the provided search results, the general methodology for determining these values involves radioligand binding assays. In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The ability of the test compound, in this case, this compound, to displace the radioligand is measured at various concentrations. The resulting data is used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

For the characterization of benzamide (B126) derivatives, studies have shown that modifications to the benzamide and isoquinoline moieties can significantly influence affinity and selectivity for sigma receptors. For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, has been observed to enhance σ₂ receptor affinity in related compounds.

Table 1: Representative Sigma Receptor Binding Affinities for Benzamide Derivatives

This table is illustrative of the type of data generated in such studies, as specific data for this compound was not available in the search results.

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₁/σ₂)
Derivative A 15.2 1.8 8.4
Derivative B 8.9 25.6 0.35

Competitive binding experiments are a cornerstone of receptor pharmacology, providing insights into the interaction of a ligand with its receptor binding site. These experiments involve the displacement of a labeled reference ligand by an unlabeled test compound. The results of these assays are fundamental for determining the binding affinity (Kᵢ) of the test compound.

The general principle of a competitive binding assay involves incubating the receptor preparation with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound). As the concentration of the unlabeled compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. This dose-dependent displacement allows for the determination of the IC₅₀ value of the test compound. Such experiments have been instrumental in characterizing the binding of various ligands to sigma receptors.

Biophysical Characterization of Ligand-Target Interactions

Beyond traditional binding assays, biophysical techniques provide a more detailed understanding of the molecular interactions between a ligand and its target protein. These methods can elucidate the thermodynamics and kinetics of binding, as well as conformational changes induced by ligand binding.

While specific biophysical studies on this compound were not found, common techniques employed for such characterization include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association (kₒₙ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein and to characterize the structural changes that occur upon binding.

These biophysical methods offer a deeper insight into the molecular forces driving the ligand-receptor interaction, which is crucial for rational drug design and understanding the mechanism of action.

Mechanistic Insights into Ligand-Protein Recognition

Understanding the mechanism of ligand-protein recognition involves identifying the specific molecular determinants that govern the binding event. This includes identifying the key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

For benzamide-based sigma receptor ligands, molecular modeling and docking studies are often employed to predict the binding mode of the compound within the receptor's binding site. These computational approaches, in conjunction with experimental data from structure-activity relationship (SAR) studies and site-directed mutagenesis, help to build a comprehensive model of ligand-protein recognition. The 2-methoxy group and the sec-butyl substituent of this compound would be key features in such an analysis, with their predicted interactions with the receptor's binding pocket providing a rationale for the observed affinity and selectivity. A detailed understanding of protein-ligand recognition is an essential goal in small-molecule drug discovery. biocompare.com Minor chemical structure changes can sometimes lead to significant changes in binding affinity and selectivity. biocompare.com

N Sec Butyl 2 Methoxybenzamide As a Chemical Scaffold in Organic Synthesis

Applications as Synthetic Intermediates

The structural features of N-(sec-butyl)-2-methoxybenzamide make it a valuable intermediate in the synthesis of more complex molecules. The presence of the amide linkage, the aromatic ring, and the methoxy (B1213986) and sec-butyl groups provide multiple sites for chemical modification.

One notable application is in palladium-catalyzed C-H bond functionalization reactions. The amide group can act as a directing group, facilitating the selective introduction of various functional groups at the ortho-position of the benzamide (B126) ring. For instance, the CONHOMe group has been shown to direct the ortho-alkoxylation of N-methoxybenzamides, leading to the formation of ortho-alkoxylated derivatives in moderate to good yields. acs.org This regioselective functionalization is a powerful tool for building molecular complexity.

Furthermore, the benzamide core is a common motif in many biologically active compounds. Therefore, this compound can serve as a starting material for the synthesis of pharmaceutical agents and other bioactive molecules. For example, benzamide derivatives are being explored as non-phthalimide binders for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, with applications in the design of proteolysis-targeting chimeras (PROTACs). nih.gov

Scaffold Derivatization for Novel Chemical Entities

The derivatization of the this compound scaffold allows for the systematic exploration of chemical space and the generation of novel chemical entities with diverse properties. Both the aromatic ring and the amide portion of the molecule can be modified.

The aromatic ring can undergo various electrophilic and nucleophilic substitution reactions to introduce a wide range of substituents. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its biological activity. For example, the introduction of fluorine atoms into benzamide scaffolds has been shown to improve the biological properties of some compounds, including their binding affinity to target proteins. acs.org

The amide group can also be a point of diversification. The N-sec-butyl group can be replaced with other alkyl or aryl groups to probe the importance of this substituent for a particular biological activity. Additionally, the amide bond itself can be cleaved or transformed into other functional groups, further expanding the range of accessible derivatives. The use of N-alkyl benzamides has been instrumental in the photoredox-catalyzed generation of amidyl radicals for the synthesis of N-heterocycles, which are important structural motifs in many natural products and bioactive molecules. chinesechemsoc.org

Below is a table showcasing examples of derivatization strategies applied to benzamide scaffolds:

Scaffold Derivatization Strategy Resulting Compound Class Potential Application
N-MethoxybenzamidePalladium-catalyzed ortho-alkoxylationOrtho-alkoxylated benzamidesBuilding blocks for complex molecules
BenzamideIntroduction of fluorine atomsFluorinated benzamidesImproved biological properties
N-Alkyl BenzamidePhotoredox-catalyzed amidyl radical generationN-HeterocylesSynthesis of bioactive molecules

Development of Diverse Compound Libraries based on the Benzamide Core

The benzamide core structure is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This has led to the development of diverse compound libraries based on the benzamide core to screen for new drug candidates. frontiersin.org

These libraries are synthesized using combinatorial chemistry approaches, where a common benzamide core is reacted with a variety of building blocks to generate a large number of structurally related compounds. This allows for the rapid exploration of structure-activity relationships (SARs) and the identification of lead compounds with desired biological activities.

The design of these libraries often involves computational methods to ensure chemical diversity and drug-like properties. ribbitt.com The availability of such libraries, like the Medicinal and Biological Chemistry (MBC) library, provides a valuable resource for drug discovery programs in various therapeutic areas, including neurological, neurodegenerative, and infectious diseases. frontiersin.org

The following table provides an overview of different types of compound libraries and their relevance to drug discovery:

Library Type Description Relevance to Benzamide Scaffolds
Combinatorial Libraries Large collections of compounds synthesized simultaneously using a common scaffold and various building blocks.The benzamide core is an ideal scaffold for generating large and diverse combinatorial libraries for high-throughput screening.
Fragment Libraries Collections of small, low-molecular-weight compounds that can be screened for weak binding to a biological target.Benzamide-containing fragments can serve as starting points for fragment-based drug design, where hits are grown or linked to create more potent leads.
Diversity-Oriented Synthesis (DOS) Libraries Libraries designed to cover a broad range of chemical space by creating structurally complex and diverse molecules.DOS approaches can be used to generate novel benzamide-based scaffolds with unique three-dimensional shapes, increasing the chances of finding hits for challenging targets. nih.gov

Conclusion and Future Directions in N Sec Butyl 2 Methoxybenzamide Research

Summary of Key Academic Discoveries and Methodological Advancements

The synthesis and characterization of N-(sec-butyl)-2-methoxybenzamide have been documented, providing a foundational understanding of its chemical nature. Spectroscopic analysis has been crucial in confirming its structure.

Spectroscopic Data for this compound

Spectroscopic Technique Observed Data
Infrared (IR) 3398 cm⁻¹ (N-H), 1664 cm⁻¹ (C=O), 1538 cm⁻¹, 1298 cm⁻¹, 1239 cm⁻¹, 1018 cm⁻¹

This data is essential for the unambiguous identification of the compound and serves as a reference for future synthetic and analytical work.

Methodological advancements in the synthesis of N-substituted benzamides have offered more efficient and environmentally friendly routes. Traditional methods often involve the reaction of a carboxylic acid with an amine in the presence of a coupling agent. However, modern techniques such as microwave-assisted synthesis are being employed to shorten reaction times and improve yields. For instance, the synthesis of various N-aryl substituted benzamides has been successfully achieved under solvent-free microwave irradiation, showcasing a cleaner and more efficient protocol. niscair.res.in

Furthermore, the development of novel catalytic systems continues to refine benzamide (B126) synthesis. Visible-light photoredox catalysis, for example, has been utilized for the preparation of N-substituted arylamides from isonitriles and diaryliodonium salts, offering an alternative synthetic pathway. beilstein-journals.org These advancements are not only applicable to the synthesis of this compound but also to a wide array of other benzamide derivatives.

Emerging Research Avenues and Untapped Potential

While direct research on the biological activities of this compound is in its nascent stages, the broader class of 2-methoxybenzamide (B150088) derivatives has shown significant promise in several therapeutic areas, suggesting potential avenues of exploration for this specific compound.

One of the most promising areas is in cancer therapy. Certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development that is often aberrantly activated in various cancers. nih.govsmolecule.com For example, a benzamide analog was found to target the Smoothened (Smo) receptor, a key component of this pathway, and inhibit the proliferation of cancer cells. nih.gov This opens the door for investigating this compound and its analogs as potential anticancer agents.

The antimicrobial potential of benzamides is another active area of research. N-substituted benzamide derivatives have demonstrated activity against bacterial strains such as S. aureus and E. coli. sci-hub.se The structural features of this compound could be optimized to enhance its antibacterial efficacy.

Furthermore, the field of agrochemicals has shown interest in benzamide derivatives. Some have been identified as lead compounds for the development of bleaching herbicides. smolecule.com The specific substitutions on this compound could be explored for their potential herbicidal activity. The insecticidal properties of 2-methoxybenzamide derivatives are also under investigation, presenting another potential application for this compound.

Integration of Multi-Disciplinary Approaches in Benzamide Research

The study of benzamides, including this compound, is increasingly benefiting from a multi-disciplinary approach that combines synthetic chemistry, pharmacology, molecular biology, and computational modeling. ontosight.ai This integrated strategy allows for a more comprehensive understanding of the structure-activity relationships (SAR) of these compounds.

Computational studies, in particular, have become an indispensable tool in benzamide research. nih.govuniroma2.itnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity of newly designed benzamide derivatives and to elucidate their binding interactions with biological targets. nih.govmdpi.com For instance, molecular docking studies have been employed to understand how 2-methoxybenzamide derivatives interact with proteins in the Hedgehog signaling pathway. smolecule.com These computational insights can guide the rational design of more potent and selective benzamide-based therapeutic agents.

The synergy between experimental and computational approaches is evident in recent studies on amino-substituted benzamide derivatives as antioxidant agents. uniroma2.it Computational analysis helped to interpret the experimental results and provided a deeper understanding of the antioxidant mechanisms at a molecular level. uniroma2.it This highlights the power of combining different scientific disciplines to accelerate the discovery and development of new benzamide compounds with valuable biological properties. As research on this compound progresses, such a multi-faceted approach will be crucial in unlocking its full potential.

Q & A

Basic: What are the common synthetic routes for N-(sec-butyl)-2-methoxybenzamide and its derivatives?

Methodological Answer:
The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with sec-butylamine. Key steps include:

  • Acylation : Reacting 2-methoxybenzoyl chloride with sec-butylamine in dichloromethane (DCM) using pyridine as a base .
  • Alternative Routes : For structurally similar compounds, Pd/C-catalyzed hydrogenation or coupling with Lawesson’s reagent (for thiobenzamide derivatives) may be employed .
  • Purification : Preparative HPLC or column chromatography is critical for isolating high-purity products (yields: 7–84% depending on substituents) .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Pd/C under hydrogenation conditions (e.g., MeOH, room temperature, 18 h) improves efficiency for reducing nitro or protecting groups .
  • Solvent and Base Selection : Pyridine in DCM minimizes side reactions during acylation, while DMAP in DMF enhances silylation (e.g., TIPSCl protection) .
  • Temperature Control : Reflux with Lawesson’s reagent in chlorobenzene optimizes thioamide formation but requires careful monitoring due to low yields (e.g., 7% for thiobenzamide derivatives) .

Basic: What analytical techniques are used to characterize this compound structurally?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 confirm substituent environments (e.g., methoxy δ ~3.8 ppm, amide NH δ ~11.6 ppm) .
  • X-ray Crystallography : Orthorhombic crystal systems (e.g., P21_121_121_1) with unit cell parameters (e.g., a = 9.015 Å, b = 10.386 Å) provide stability and conformation insights .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C17_{17}H18_{18}NO6_6 with [M+H]+^+ at 332.1135) .

Advanced: How is the biological activity of this compound derivatives evaluated in preclinical models?

Methodological Answer:

  • Receptor Antagonism : D2 receptor binding assays (e.g., sulpiride derivatives) use radioligand displacement in rat brain tissues .
  • Sirtuin Modulation : Cell-based luciferase assays measure Hedgehog pathway inhibition or sirtuin activity (IC50_{50} values) .
  • In Vivo Models : Anti-inflammatory effects are tested in rodent models (e.g., carrageenan-induced paw edema) with dose-response curves .

Advanced: How do structural modifications influence the activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects : Methoxy groups at position 2 enhance receptor binding (e.g., D2 antagonism), while sec-butyl improves pharmacokinetic properties .
  • Thioamide vs. Amide : Thiobenzamide derivatives (e.g., compound 13 ) show reduced stability but higher affinity in specific enzyme assays .
  • SAR Studies : Comparing IC50_{50} values of analogs (e.g., imidazo[2,1-b]thiazole derivatives) identifies critical pharmacophores for sirtuin modulation .

Basic: How can researchers resolve contradictions in synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks : Verify reagent purity (e.g., benzoyl chloride freshness) and moisture control during silylation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dibenzoyl derivatives) from incomplete reactions .
  • Statistical Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) optimize temperature and stoichiometry .

Advanced: What mechanistic insights explain the pharmacological activity of this compound derivatives?

Methodological Answer:

  • D2 Receptor Interaction : Molecular docking studies reveal hydrogen bonding between the methoxy group and ASP114^{114} in the receptor’s binding pocket .
  • Sirtuin Inhibition : X-ray co-crystallography shows the benzamide scaffold occupying the NAD+^+-binding site, blocking substrate access .
  • Metabolic Stability : CYP450 enzyme assays (e.g., human liver microsomes) assess oxidative degradation pathways .

Basic: How is crystallographic data used to predict the stability of this compound?

Methodological Answer:

  • Packing Analysis : Orthorhombic crystals (e.g., P21_121_121_1) with Z = 4 indicate dense packing, reducing hygroscopicity .
  • Hydrogen Bonding : Intra-molecular H-bonds (e.g., amide NH to methoxy O) enhance thermal stability (TGA data) .
  • Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms for long-term storage .

Advanced: What analytical methods ensure purity and quality of this compound in research settings?

Methodological Answer:

  • HPLC-DAD : Reverse-phase C18 columns (e.g., 96.9% purity) with UV detection at 254 nm .
  • Elemental Analysis : Combustion analysis validates C, H, N, S content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Measures residual moisture (<0.1% w/w) to prevent hydrolysis .

Advanced: How can computational modeling guide the design of novel this compound analogs?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
  • MD Simulations : Assess solvation effects and conformational flexibility in biological membranes .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.